4-Fluoronicotinic acid

Vue d'ensemble

Description

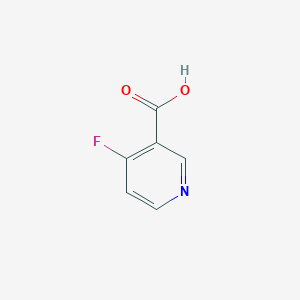

4-Fluoronicotinic acid is an organic compound with the molecular formula C6H4FNO2 It is a derivative of nicotinic acid, where a fluorine atom is substituted at the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoronicotinic acid can be synthesized through several methods. One common approach involves the fluorination of nicotinic acid. This process typically uses fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions to introduce the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination reactions. The raw materials, including nicotinic acid and fluorinating agents, are subjected to high temperatures and pressures in specialized reactors to achieve the desired yield and purity. The product is then purified through crystallization or distillation techniques to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoronicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Radiopharmacy

4-Fluoronicotinic acid serves as a prosthetic group for radiolabeling biomolecules, particularly in Positron Emission Tomography (PET) imaging. It has been utilized to label peptides for targeted imaging of specific proteins, such as Fatty Acid Binding Protein 3 (FABP3).

Case Study: Targeted Imaging with [^18F]FNA-S-ACooP

- Objective : To develop a radiolabeled peptide for PET imaging.

- Method : The compound was conjugated to ACooP peptide via S-acylation, yielding [^18F]FNA-S-ACooP.

- Results : High focal binding was observed in malignant tissues, confirming its specificity for FABP3 .

Medicinal Chemistry

The compound is explored as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its unique structural features allow for modifications that enhance biological activity.

Case Study: Synthesis of PSMA-Ligand Derivative

- Objective : To synthesize a derivative for prostate cancer imaging.

- Method : this compound was used to produce [^18F]DCFPyL through a one-step approach on solid support.

- Results : The synthesis was completed in 56 minutes with an overall yield of 37% .

Drug Development

The compound's fluorine atom contributes to improved pharmacokinetic properties, making it suitable for drug development. It has been investigated for its potential as an anti-inflammatory and antimicrobial agent.

Table 2: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-cancer | Induces apoptosis in breast cancer cell lines | |

| Enzyme Inhibition | Reduces COX-2 activity |

Common Synthetic Routes:

- Fluorination of Nicotinic Acid : Utilizes fluorinating agents under controlled conditions.

- Nucleophilic Substitution : Involves replacing halides with amino groups to create derivatives with enhanced bioactivity.

Mécanisme D'action

The mechanism of action of 4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level.

Comparaison Avec Des Composés Similaires

- 5-Fluoronicotinic acid

- 3-Fluoronicotinic acid

- 2-Fluoronicotinic acid

Comparison: 4-Fluoronicotinic acid is unique due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, 5-fluoronicotinic acid may exhibit different binding affinities and reactivity profiles compared to this compound, making each compound suitable for distinct applications in research and industry .

Activité Biologique

4-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 4-position of the pyridine ring. This compound has garnered significant attention in medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug discovery.

Chemical Structure

- Molecular Formula: C₆H₄FNO₂

- Molecular Weight: 143.10 g/mol

Synthesis Methods

this compound can be synthesized through various methods, including:

- Nucleophilic substitution : The fluorine atom can be introduced via nucleophilic substitution reactions on appropriate precursors.

- Fluorination reactions : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, which can lead to modulation of various biological pathways.

Key Mechanisms

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and neurotransmitter release.

- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing synaptic transmission and neuronal excitability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

This compound derivatives are being investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production in immune cells, indicating their potential use in treating inflammatory diseases.

Neuropharmacological Applications

Given its structural similarity to nicotine, this compound is being explored for its effects on the central nervous system. Preliminary studies suggest it may enhance cognitive functions and exhibit neuroprotective effects, making it a candidate for treating neurodegenerative disorders .

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound revealed that modifications at different positions on the pyridine ring significantly altered biological activity. For example, certain derivatives exhibited enhanced binding affinity to nicotinic receptors compared to the parent compound, highlighting the importance of structural optimization in drug design .

In Vivo Studies

In vivo studies using animal models have demonstrated that this compound can cross the blood-brain barrier, suggesting its potential as a therapeutic agent for neurological conditions. Behavioral tests indicated improved cognitive performance in treated animals, correlating with increased levels of neurotransmitters associated with learning and memory .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | CNS Effects |

|---|---|---|---|

| This compound | Moderate | Present | Neuroprotective |

| 5-Fluoronicotinic Acid | High | Low | Mild |

| 3-Fluoronicotinic Acid | Low | Present | None |

This table illustrates how variations in the position of the fluorine atom influence the biological activities of these compounds.

Propriétés

IUPAC Name |

4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIVUIKWHBNGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376590 | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-33-5 | |

| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.